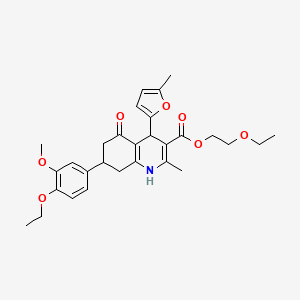![molecular formula C13H12BrN3O5S B11602161 {(2E)-2-[(2E)-(5-bromo-2-hydroxy-3-methoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B11602161.png)
{(2E)-2-[(2E)-(5-bromo-2-hydroxy-3-methoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{(2E)-2-[(2E)-(5-bromo-2-hydroxy-3-methoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid is a complex organic compound with potential applications in various fields of science. This compound features a thiazolidinone ring, a hydrazone linkage, and a brominated phenol moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {(2E)-2-[(2E)-(5-bromo-2-hydroxy-3-methoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid typically involves multiple steps:
Formation of the Hydrazone Linkage: This step involves the condensation of 5-bromo-2-hydroxy-3-methoxybenzaldehyde with hydrazine to form the corresponding hydrazone.
Cyclization to Thiazolidinone: The hydrazone is then reacted with thioglycolic acid under acidic conditions to form the thiazolidinone ring.
Acylation: Finally, the thiazolidinone derivative is acylated with chloroacetic acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The bromine atom on the phenol ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound can be studied for its potential bioactivity. The presence of the thiazolidinone ring and the hydrazone linkage suggests potential antimicrobial and anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The thiazolidinone ring is a known pharmacophore in several drug classes, including antidiabetic and anti-inflammatory agents.
Industry
In industry, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of {(2E)-2-[(2E)-(5-bromo-2-hydroxy-3-methoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazone and thiazolidinone moieties. These interactions can lead to the modulation of biological pathways, resulting in its observed bioactivity.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone ring and are known for their antidiabetic properties.
Hydrazones: Compounds with hydrazone linkages are studied for their antimicrobial and anticancer activities.
Brominated Phenols: These compounds are known for their antimicrobial properties.
Uniqueness
What sets {(2E)-2-[(2E)-(5-bromo-2-hydroxy-3-methoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid apart is the combination of these three functional groups in a single molecule
Properties
Molecular Formula |
C13H12BrN3O5S |
|---|---|
Molecular Weight |
402.22 g/mol |
IUPAC Name |
2-[(2E)-2-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C13H12BrN3O5S/c1-22-8-3-7(14)2-6(11(8)20)5-15-17-13-16-12(21)9(23-13)4-10(18)19/h2-3,5,9,20H,4H2,1H3,(H,18,19)(H,16,17,21)/b15-5+ |
InChI Key |
HHGIMSYDXRHAGX-PJQLUOCWSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)/C=N/N=C/2\NC(=O)C(S2)CC(=O)O)Br |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=NN=C2NC(=O)C(S2)CC(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3Z)-1-butyl-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11602078.png)
![2-methylpropyl 6-[4-(acetyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11602090.png)
![7-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11602110.png)
![3-{5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B11602112.png)
![Diethyl 2,6-diamino-4-(4-butylphenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B11602116.png)
![(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11602118.png)

![benzyl 8-methyl-4-oxo-6-[4-(prop-2-en-1-yloxy)phenyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11602132.png)
![4-ethyl-N-[(1Z)-4-oxo-3-(phenylamino)naphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B11602139.png)
![2-methoxyethyl 5-(4-bromophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11602146.png)
![3-(2,4-dimethylphenyl)-6-[(E)-phenyldiazenyl]-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B11602151.png)
![Ethyl 2-methyl-5-[N-(4-methyl-3-nitrobenzenesulfonyl)butanamido]-1-benzofuran-3-carboxylate](/img/structure/B11602154.png)
![(7Z)-7-(3-bromobenzylidene)-3-(3,5-dimethylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11602166.png)
![5-(benzenesulfonyl)-6-imino-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11602167.png)
